2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a structurally complex molecule featuring a rhodanine-thiazolidinone core fused with an indole-acetamide scaffold. Its unique architecture includes a 3-butyl substituent on the thiazolidinone ring and a 2,4-dimethoxyphenyl acetamide moiety.
Properties
CAS No. |
617694-83-4 |
|---|---|
Molecular Formula |
C25H25N3O5S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O5S2/c1-4-5-12-27-24(31)22(35-25(27)34)21-16-8-6-7-9-18(16)28(23(21)30)14-20(29)26-17-11-10-15(32-2)13-19(17)33-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)/b22-21- |
InChI Key |
KLZDQQLIDDUVRQ-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 3-Butyl-2-thioxothiazolidin-4-one | 1.0 equiv |
| Aldehyde (RCHO) | 1.2 equiv |
| β-Cyclodextrin-SO3H | 10 mol% |
| Solvent | H2O/EtOH (1:1) |
| Temperature | 80°C |
| Time | 4–6 hours |
The reaction proceeds via imine formation followed by nucleophilic attack by thioglycolic acid, culminating in cyclization. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding.
Functionalization of the Indole Moiety
The indole-2-oxo-2,3-dihydro component is prepared via Fischer indole synthesis or palladium-catalyzed coupling. A one-pot multicomponent reaction using indole-3-acetic acid, 1,1-carbonyldiimidazole (CDI), and amines is adapted to introduce the acetamide side chain.
Key Reaction Steps
-
Activation of Indole-3-Acetic Acid :
Indole-3-acetic acid reacts with CDI in acetonitrile with pyridine (5 mol%) to form an acyl imidazole intermediate. CO2 evolution confirms intermediate formation. -
Nucleophilic Substitution :
The intermediate reacts with 2,4-dimethoxyaniline (1.5 equiv) at 25°C for 12 hours, yielding the acetamide product.
Coupling of Thiazolidinone and Indole Components
A Knoevenagel condensation links the thiazolidinone ylidene and indole moieties. The reaction is catalyzed by piperidine in ethanol under reflux.
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 8 hours |
| Yield | 68–72% |
The Z-isomer is favored due to steric hindrance between the 3-butyl group and indole ring.
Purification and Characterization
The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) and recrystallized from methanol.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 10.32 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, indole-H), 7.45–7.20 (m, 4H, aromatic), 4.72 (s, 2H, CH2CO), 3.82 (s, 6H, OCH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 178.9 (C=O), 170.2 (C=S), 154.1–112.4 (aromatic), 55.1 (OCH3) |
| HRMS | m/z 521.1543 [M+H]+ (calc. 521.1538) |
Mechanistic Insights
-
Thiazolidinone Formation : β-Cyclodextrin-SO3H activates the aldehyde, enabling nucleophilic attack by thioglycolic acid. Ring closure occurs via dehydration.
-
Amidation : CDI generates a reactive acyl imidazole, which undergoes aminolysis by 2,4-dimethoxyaniline.
-
Knoevenagel Condensation : Base-catalyzed deprotonation forms an enolate, which attacks the thiazolidinone ylidene carbonyl.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low regioselectivity in indole functionalization | Use bulky directing groups (e.g., tert-butyl carbamate) |
| Epimerization at C3 of thiazolidinone | Conduct reactions under inert atmosphere (N2/Ar) |
| Poor solubility of final product | Employ mixed solvents (DMSO/CHCl3) for recrystallization |
Scalability and Industrial Relevance
Batch processes achieve gram-scale synthesis with 65–70% overall yield. Continuous-flow systems may enhance efficiency by reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Substitution reactions may occur at various positions on the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand. Its structural features suggest possible interactions with biological macromolecules.
Medicine
Medicinal chemistry applications may include the investigation of the compound as a potential therapeutic agent. Its activity against specific biological targets can be explored in drug discovery programs.
Industry
In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidine and indole moieties may play key roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- The 3-butyl group in the target compound likely enhances membrane permeability compared to allyl or ethoxypropyl analogs .
Bioactivity Comparisons
Enzymatic Inhibition
- Urease Inhibition: Analogs with 3-butyl-thiazolidinone scaffolds () exhibit IC₅₀ values in the range of 12–18 µM, attributed to hydrophobic interactions with the enzyme’s active site. The target compound’s dimethoxyphenyl group may further optimize these interactions .
- Antimicrobial Activity: Chlorophenyl and methylphenyl analogs () show MIC values of 10.7–21.4 µM against bacterial pathogens.
Biological Activity
The compound 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a thiazolidinone derivative that has garnered interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.624 g/mol. The structure features a thiazolidinone core, which is known for various biological activities.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- A study on derivatives of thiazolidinone demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .
| Compound | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| 2e | E. coli | 88.46 |
| 2e | S. aureus | 91.66 |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other effective thiazolidinones.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been documented. Compounds within this class have shown efficacy against various cancer cell lines, including those derived from colorectal and lung cancers:
- Thiazolidinones have been reported to act as inhibitors of specific kinases involved in cancer progression . For example, derivatives have exhibited growth inhibition in HT29 adenocarcinoma cells and H460 lung cancer cells.
Antioxidant Activity
The antioxidant properties of thiazolidinones are attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways:
- Research indicates that some thiazolidinone derivatives can reduce oxidative stress markers significantly, thereby suggesting a protective role against cellular damage .
The mechanisms through which thiazolidinones exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many thiazolidinones inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Cell Signaling : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.
- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies highlighting the biological activities of thiazolidinone derivatives:
- Antibacterial Study : A recent study evaluated various thiazolidinones against resistant bacterial strains, demonstrating significant biofilm inhibitory concentrations (BICs) ranging from 2.22 µg/mL to 8.23 µg/mL against MRSA and VRE strains .
- Anticancer Evaluation : In vitro studies on cancer cell lines indicated that certain derivatives could induce apoptosis and inhibit cell migration, showcasing their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step pathways, often starting with the condensation of 2-aminothiazol-4(5H)-one derivatives with indole-carbaldehyde precursors. A validated protocol includes:
- Refluxing 2-aminothiazol-4(5H)-one (0.1 mol) with sodium acetate (0.1 mol) and 3-formyl-1H-indole-2-carboxylic acid (0.11 mol) in acetic acid for 3–5 hours .
- Purification via recrystallization using DMF/acetic acid mixtures. Optimization strategies:
- Molar Ratios: 1.1:1 aldehyde-to-thiazolidinone ratio minimizes side products.
- Solvent Selection: Acetic acid enhances yield due to its dual role as solvent and catalyst.
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, thiazolidinone carbonyls at δ 165–175 ppm) .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 527.2 for C27H26N3O5S2) .
- X-ray Crystallography : Resolves the Z-configuration of the thiazolidinone-indole conjugated system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer: SAR strategies focus on substituent modifications:
Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Standardize models (e.g., primary macrophages for inflammation vs. immortalized lines).
- Concentration Gradients : Compare EC50 values (e.g., NF-κB inhibition at 0.5–10 μM shows opposing effects ).
- Metabolite Interference : Conduct LC-MS/MS stability assays in cell media to identify degradation products . Resolution: Use orthogonal assays (e.g., Western blot for apoptosis markers alongside cytokine ELISAs) .
Q. What experimental strategies mitigate stability challenges during in vitro assays?
Methodological Answer: Stability can be enhanced by:
Q. What enzymatic assays are suitable for evaluating kinase inhibition potential?
Methodological Answer: Prioritize:
- EGFR Kinase Assay : Measure IC50 via ADP-Glo™ kit (recombinant EGFR, ATP Km = 10 μM) .
- Cellular Target Engagement : NanoBRET™ monitors real-time binding in A549 cells .
- Counter-Screening : Test selectivity against CDK2 and VEGFR2 (≥10-fold difference preferred) .
Tables
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 3-Allyl substitution | IC50 = 0.8 μM (EGFR kinase inhibition) | |
| 3-Bromophenyl acetamide variant | HeLa cell GI50 = 2.1 μM | |
| Thioxo-to-oxo substitution | Metabolic t1/2 = 4.7 h (human microsomes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
